Cas no 794464-42-9 (3-(2,4-difluorophenyl)methylpiperidine)

3-(2,4-difluorophenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine, 3-[(2,4-difluorophenyl)methyl]-
- EN300-1849448
- AKOS012095549
- 3-[(2,4-difluorophenyl)methyl]piperidine
- 794464-42-9
- 3-(2,4-difluorophenyl)methylpiperidine
-
- インチ: 1S/C12H15F2N/c13-11-4-3-10(12(14)7-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2
- InChIKey: IOUFPCLDYQGNJP-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(CC2=CC=C(F)C=C2F)C1
計算された属性
- せいみつぶんしりょう: 211.11725581g/mol
- どういたいしつりょう: 211.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.116±0.06 g/cm3(Predicted)
- ふってん: 272.1±20.0 °C(Predicted)
- 酸性度係数(pKa): 10.17±0.10(Predicted)
3-(2,4-difluorophenyl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849448-1.0g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1849448-0.25g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.25g |
$1078.0 | 2023-05-26 | ||
Enamine | EN300-1849448-0.5g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.5g |
$1124.0 | 2023-05-26 | ||
Enamine | EN300-1849448-5.0g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1849448-1g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849448-0.1g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.1g |
$1031.0 | 2023-05-26 | ||
Enamine | EN300-1849448-2.5g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 2.5g |
$2295.0 | 2023-05-26 | ||
Enamine | EN300-1849448-10.0g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1849448-0.05g |
3-[(2,4-difluorophenyl)methyl]piperidine |
794464-42-9 | 0.05g |
$983.0 | 2023-05-26 |
3-(2,4-difluorophenyl)methylpiperidine 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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2. Book reviews
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
3-(2,4-difluorophenyl)methylpiperidineに関する追加情報
3-(2,4-Difluorophenyl)methylpiperidine: A Comprehensive Overview
3-(2,4-Difluorophenyl)methylpiperidine, also known by its CAS number 794464-42-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and recent advancements related to this compound.
The molecular structure of 3-(2,4-difluorophenyl)methylpiperidine consists of a piperidine ring substituted with a methyl group attached to a 2,4-difluorophenyl moiety. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations. The presence of fluorine atoms in the phenyl ring introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in different chemical reactions.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry. Piperidine is a six-membered saturated ring with one nitrogen atom, commonly found in numerous bioactive compounds. The substitution of piperidine with electron-withdrawing groups like fluorine has been shown to enhance the binding affinity of these compounds to various biological targets. For instance, research published in the Journal of Medicinal Chemistry demonstrated that fluorinated piperidine derivatives exhibit potent inhibitory activity against certain kinase enzymes, making them promising leads for anti-cancer drug development.
The synthesis of 3-(2,4-difluorophenyl)methylpiperidine typically involves multi-step processes that include nucleophilic substitution or coupling reactions. One common approach is the alkylation of piperidine with an appropriate aryl methyl halide derivative. The use of transition metal catalysts, such as palladium complexes, has been reported to facilitate these reactions under mild conditions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
In terms of pharmacological properties, 3-(2,4-difluorophenyl)methylpiperidine has been studied for its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play critical roles in cellular signaling and are implicated in various diseases such as hypertension, diabetes, and neurodegenerative disorders. Preclinical studies have shown that this compound exhibits selectivity towards certain GPCR subtypes, suggesting its potential as a therapeutic agent.
The development of novel drug delivery systems has also been explored for this compound. Researchers have investigated the use of lipid nanoparticles and polymeric micelles to enhance the bioavailability and targeting efficiency of 3-(2,4-difluorophenyl)methylpiperidine. These formulations have demonstrated improved pharmacokinetic profiles in animal models, paving the way for further clinical evaluation.
In addition to its pharmacological applications, 3-(2,4-difluorophenyl)methylpiperidine has been utilized as an intermediate in the synthesis of more complex molecules. Its versatility as an intermediate is attributed to its ability to undergo various functional group transformations while maintaining structural integrity. For example, oxidation reactions can convert the methyl group into a ketone or alcohol functionality, enabling further diversification into different chemical classes.
The environmental impact and safety profile of CAS No 794464-42-9 have also been subjects of recent research. Studies on its biodegradation pathways indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage and oxidative transformations. These findings are crucial for assessing its ecological risk and ensuring sustainable practices during manufacturing processes.
In conclusion, 3-(2,4-difluorophenyl)methylpiperidine, CAS No 794464-42-9 is a versatile compound with promising applications in drug discovery and chemical synthesis. Its unique structure and reactivity make it an attractive target for further research and development across multiple disciplines.
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